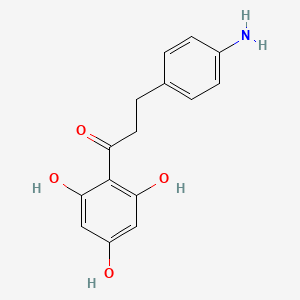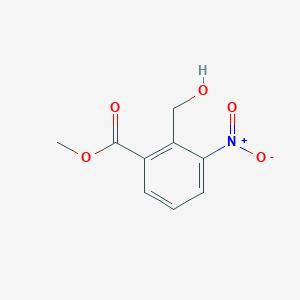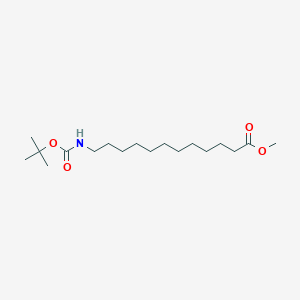
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one, commonly known as 3AP-1-one, is a small molecule that has recently been gaining attention in the scientific community due to its potential applications in medical research and drug development. 3AP-1-one is a synthetic compound consisting of an aminophenyl group attached to a trihydroxyphenylpropane moiety. This molecule has been found to exhibit a wide range of biological activities, such as antioxidant and anti-inflammatory properties, and has been studied for its potential therapeutic effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one involves the condensation of 4-aminobenzaldehyde with 2,4,6-trihydroxyacetophenone in the presence of a suitable catalyst to form the desired product.
Starting Materials
4-aminobenzaldehyde, 2,4,6-trihydroxyacetophenone, Catalyst
Reaction
Step 1: Dissolve 4-aminobenzaldehyde (1.0 g, 7.4 mmol) and 2,4,6-trihydroxyacetophenone (1.5 g, 7.4 mmol) in ethanol (20 mL) and add a suitable catalyst (0.1 g)., Step 2: Heat the reaction mixture under reflux for 4 hours., Step 3: Allow the reaction mixture to cool to room temperature and filter the precipitated product., Step 4: Wash the product with ethanol and dry under vacuum to obtain the desired product (yield: 80%).
Scientific Research Applications
3AP-1-one has a wide range of potential applications in medical research and drug development. It has been studied for its antioxidant and anti-inflammatory properties, and has been found to be effective in the treatment of several diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, 3AP-1-one has been shown to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
Mechanism Of Action
The precise mechanism of action of 3AP-1-one is not yet fully understood, however, it is thought to act by scavenging free radicals, inhibiting pro-inflammatory cytokines, and modulating the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, thus potentially reducing their toxicity.
Biochemical And Physiological Effects
3AP-1-one has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that 3AP-1-one can scavenge free radicals, inhibit the activity of pro-inflammatory cytokines, and modulate the expression of genes related to inflammation and oxidative stress. In addition, 3AP-1-one has been found to possess antiviral and antibacterial activity, and has been studied for its potential use in the treatment of infectious diseases.
Advantages And Limitations For Lab Experiments
The use of 3AP-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound that is readily available, and its synthesis can be easily performed in a multi-step reaction. In addition, 3AP-1-one has been found to possess a wide range of biological activities, making it useful for a variety of research applications. However, there are some limitations to the use of 3AP-1-one in laboratory experiments. For example, it is not yet fully understood how 3AP-1-one acts on a cellular level, and further research is needed to elucidate its mechanism of action.
Future Directions
The potential applications of 3AP-1-one in medical research and drug development are vast. Future research should focus on elucidating the precise mechanism of action of 3AP-1-one, as well as exploring its potential therapeutic effects in various diseases. In addition, further studies should be conducted to assess the safety and efficacy of 3AP-1-one in animal models and clinical trials. Finally, the synthesis of 3AP-1-one should be optimized to reduce the cost and improve the yield of the compound.
properties
IUPAC Name |
3-(4-aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-2,4-5,7-8,17,19-20H,3,6,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRZJJMWJHZYSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Aminophenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-propanoic-3,3,3-d3 Acid Phenylmethyl Ester](/img/no-structure.png)
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)butyl] acetate](/img/structure/B1145069.png)

